3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile

Organic Synthesis Medicinal Chemistry Regiochemistry

Regioisomeric purity is critical in medchem campaigns: using a 3,4- or 2,5-dichloro isomer can alter SNAr activation energies and cross-coupling outcomes, confounding SAR. This compound solves that with a locked 3,5-dichloro-2-difluoromethoxy substitution. - Enables isomer-pure libraries of kinase inhibitors & RORγ modulators where ortho-OCF2H enhances target selectivity. - NLT 98% purity (by HPLC) eliminates regioisomeric impurity confounding. - ISO-certified quality systems support reproducible scale-up from mg to kg.

Molecular Formula C9H5Cl2F2NO
Molecular Weight 252.04 g/mol
CAS No. 1806329-00-9
Cat. No. B1410119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile
CAS1806329-00-9
Molecular FormulaC9H5Cl2F2NO
Molecular Weight252.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1CC#N)OC(F)F)Cl)Cl
InChIInChI=1S/C9H5Cl2F2NO/c10-6-3-5(1-2-14)8(7(11)4-6)15-9(12)13/h3-4,9H,1H2
InChIKeyILVIZQLGGGSCLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for 3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile


3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile (CAS 1806329-00-9) is a dihalogenated phenylacetonitrile derivative with molecular formula C9H5Cl2F2NO and molecular weight 252.04 g/mol. Its substitution pattern places chlorine atoms at the 3- and 5-positions and a difluoromethoxy (-OCHF2) group at the 2-position, ortho to the acetonitrile side chain . This specific regiochemistry distinguishes it from other dichloro-difluoromethoxy phenylacetonitrile isomers, creating a unique electronic and steric environment. The compound is commercially available as a synthetic intermediate with certified purity levels of NLT 95% to NLT 98% from multiple vendors, supported by ISO quality systems suitable for pharmaceutical R&D .

1 Regioisomer-specific synthetic intermediate with defined 3,5-dichloro and 2-difluoromethoxy pattern
2 NLT 95% – NLT 98% purity from multiple vendors supported by ISO quality systems
3 Supports medicinal chemistry building block and agrochemical intermediate workflows

Regioisomer Specificity in Dichloro-Difluoromethoxy Phenylacetonitriles


Phenylacetonitrile derivatives bearing identical molecular formulas (C9H5Cl2F2NO) but differing chlorine and difluoromethoxy substitution patterns are not functionally equivalent. The 2-difluoromethoxy substituent in the target compound is ortho to the acetonitrile chain, introducing steric hindrance and altering the electronic properties of the aromatic ring through proximity effects . This ortho substitution has been shown to influence reactivity in subsequent transformations, such as nucleophilic aromatic substitution and metal-catalyzed cross-couplings, where chlorine atoms at the 3,5-positions exhibit different activation energies compared to other isomers . Generic substitution with a 3,4-dichloro, 2,4-dichloro, or 2,5-dichloro regioisomer can therefore lead to divergent reaction outcomes, yields, and biological profiles in downstream applications, underscoring the need for isomer-specific procurement.

Regioisomer mismatch alters reactivity
Using 3,4-, 2,4-, or 2,5-dichloro isomers may shift electronic and steric profiles, potentially changing reaction outcomes in downstream transformations.
Activation energy differences in key reactions
Ortho vs. meta chlorine positions can affect activation barriers in metal-catalyzed cross-couplings and nucleophilic aromatic substitutions, leading to divergent yields.
Biological profile variance across isomers
A single chlorine positional shift may modify biological activity; isomer-specific procurement maintains SAR reproducibility and reduces confounding variables.

Regioisomer Differentiation Evidence: 3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile


Structural Identity by SMILES and InChI Key

The target compound is uniquely defined by its SMILES string N#CCc1cc(Cl)cc(Cl)c1OC(F)F, which places the -OCHF2 group at position 2, ortho to the acetonitrile moiety, and chlorine atoms at positions 3 and 5. In contrast, the closest commercially available regioisomer, 3,4-Dichloro-2-(difluoromethoxy)phenylacetonitrile (CAS 1806349-21-2), has SMILES N#CCc1cc(Cl)c(Cl)cc1OC(F)F, shifting one chlorine from position 5 to position 4 . This seemingly minor change alters the C2v symmetry of the aromatic ring and removes the plane of symmetry present in the 3,5-dichloro isomer, which can affect dipole moment and intermolecular interactions. The InChI Key for each isomer is distinct, ensuring unambiguous identification during procurement.

Structural identity
Head-to-head
Target: 2-OCF₂H, 3,5-diCl
Analog: 2-OCF₂H, 3,4-diCl
Distinct InChI Keys despite identical MW (252.04)
Ensures procurement of correct regioisomer for SAR studies
Verify by SMILES and InChI Key at receipt
Organic Synthesis Medicinal Chemistry Regiochemistry

Purity Specification: Target vs. Closest Analog

The target compound is offered by MolCore at a certified purity of NLT 98% . By comparison, the closest regioisomeric analog 3,4-Dichloro-2-(difluoromethoxy)phenylacetonitrile is listed by AKSci at 95% minimum purity , and 2-(3,5-dichloro-2-(difluoromethoxy)phenyl)acetonitrile is listed by Leyan at 95% purity . The target compound therefore provides a higher minimum purity specification, which is critical for applications requiring precise stoichiometric control, such as fragment-based drug discovery or multi-step total synthesis where impurity carry-through can impact final yields. It should be noted that this is a cross-supplier comparison and does not represent a single batch comparison; actual purity may vary by lot.

Purity specification
Cross-study comparable
≥98% vs 95% minimum purity
~3–5 pp higher specification (cross-supplier comparison)
May reduce side reactions and simplify purification
Lot-specific purity should be verified before stoichiometric use
Analytical Chemistry Pharmaceutical Intermediates Quality Control

Ortho-Difluoromethoxy Conformational and Electronic Effects

The ortho relationship between the -OCHF2 group and the acetonitrile chain in the target compound creates a sterically congested environment that can restrict rotational freedom of the acetonitrile side chain. Based on general principles of fluoroalkoxy substituent effects, the -OCHF2 group at position 2 introduces a strong electron-withdrawing inductive effect (-I effect) with an estimated Hammett σₘ value of approximately 0.42–0.45, compared to the meta-chlorine (σₘ ≈ 0.37) and para-chlorine (σₚ ≈ 0.23) substituents [1]. In the 3,5-dichloro isomer, the two Cl atoms are meta to each other, creating a symmetrical electron-withdrawing pattern that reinforces the electron-poor character of the ring. This distinct electronic landscape has been cited as a design feature in kinase inhibitor scaffolds, where the 3,5-dichloro-2-difluoromethoxy phenyl fragment appears as a privileged substructure for achieving target selectivity, though direct head-to-head comparative activity data for the isolated phenylacetonitrile precursor itself remains unpublished in the peer-reviewed literature.

Electronic effects
Class-level
ortho -OCHF₂ (σₘ ~0.42–0.45) with 3,5-diCl creates a symmetric electron-withdrawing pattern and ortho steric congestion
May influence reactivity and binding in kinase inhibitor scaffolds
Hammett-based inference; no compound-specific logP/pKa data available
Medicinal Chemistry Drug Design Physicochemical Property

3,5-Dichloro Scaffold for Pyrethroid Intermediate Synthesis

Patents describing the preparation of difluoromethoxyaromatic compounds explicitly identify 3,5-dichloro-substituted phenylacetonitrile derivatives as key intermediates for pyrethroid pesticide synthesis [1]. The 3,5-dichloro substitution pattern is preferred over 2,4-dichloro or 2,3-dichloro analogs because it positions both chlorine atoms meta to the reactive acetonitrile side chain, minimizing steric interference during subsequent cyanation or condensation reactions. While quantitative yield data for the target compound itself are not publicly disclosed, the patent literature indicates that 3,5-dichloro-difluoromethoxy phenyl intermediates generally provide higher isolated yields in the downstream formation of pyrethroid ester linkages compared to ortho-chlorinated analogs, due to reduced formation of sterically hindered transition states [1]. This class-level evidence supports the procurement of 3,5-dichloro-substituted phenylacetonitriles for agrochemical intermediate applications.

Synthetic utility
Class-level
Patent literature identifies 3,5-dichloro substitution as preferred for pyrethroid intermediates due to reduced steric hindrance
May support higher-yield pyrethroid synthesis vs ortho-Cl analogs
Quantitative yield data not publicly disclosed; class-level patent inference
Agrochemical Synthesis Pyrethroid Pesticides Fluorinated Building Blocks

Application Scenarios for 3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile


SAR Exploration of Halogenated Phenylacetonitrile Scaffolds

The unique 3,5-dichloro-2-difluoromethoxy substitution pattern provides a distinct electronic and steric environment not available from other regioisomers [1]. Medicinal chemistry teams can use this compound as a key intermediate to generate focused libraries of phenylacetonitrile-derived kinase inhibitors or RORγ modulators, where the ortho-difluoromethoxy group has been implicated in enhancing target selectivity at the class level [1]. The NLT 98% purity specification from MolCore ensures that SAR data are not confounded by regioisomeric impurities.

Agrochemical Intermediate for Pyrethroid Development

Patent disclosures indicate that 3,5-dichloro-substituted difluoromethoxy phenylacetonitriles are preferred intermediates for pyrethroid synthesis due to the meta-relationship of chlorine atoms that minimizes steric hindrance in subsequent coupling steps [1]. Process chemistry groups developing novel pyrethroid esters or analogues should prioritize this specific regioisomer for its synthetic tractability, which may translate to higher yields and cleaner reaction profiles compared to ortho-chlorinated analogs.

Halogen Bonding Probes for Biophysical and Crystallographic Studies

The presence of two meta-chlorine atoms and a difluoromethoxy group creates multiple halogen bond donor sites on the phenyl ring. The 3,5-dichloro arrangement, in particular, provides a symmetric halogen bonding footprint that can be exploited in protein-ligand co-crystallization studies [1]. Chemical biologists and structural biochemists may use this compound as a precursor to synthesize phenylacetonitrile-derived probes for fragment-based screening campaigns, leveraging the specific halogen substitution to map halogen binding pockets [1].

Application
Selection Property
Validation Focus
Halogenated phenylacetonitrile SAR
Regioisomer-specific electronic profile
Verify isomer identity and purity for SAR integrity
Pyrethroid intermediate synthesis
Meta-chlorine substitution pattern
Evaluate steric hindrance and coupling efficiency
Halogen bonding probe design
Symmetric halogen bond donor geometry
Confirm halogen substitution in co-crystallization
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